molecular formula C19H15BrN2O4S B3207230 6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide CAS No. 1040680-50-9

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3207230
CAS No.: 1040680-50-9
M. Wt: 447.3 g/mol
InChI Key: ZIZXZTJZSPCNRH-UHFFFAOYSA-N
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Description

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromobenzenesulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction, where a bromobenzenesulfonyl chloride reacts with the pyridine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a methoxyphenyl amine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 6-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 6-(4-methylbenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Uniqueness

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a complex structure characterized by a pyridine ring, a bromobenzenesulfonyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C19H15BrN2O4S
  • Molecular Weight : 447.3024 g/mol
  • CAS Number : 1040680-50-9

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in the cell. It is hypothesized to inhibit certain enzymes and receptors, leading to altered cellular signaling pathways. Notably, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . The compound has been shown to:

  • Inhibit the proliferation of cancer cells.
  • Induce apoptosis in various cancer cell lines.
  • Target specific pathways involved in tumor growth.

A study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity . Preliminary studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

  • Breast Cancer Cell Line Study
    • Objective : To evaluate the effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
    • : Suggests potential for development as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Screening
    • Objective : Assess the antimicrobial efficacy against E. coli and S. aureus.
    • Findings : The compound exhibited significant inhibitory effects on bacterial growth at specific concentrations.
    • : Indicates potential application in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AnticancerMCF-7 (Breast Cancer)Reduced viability, induced apoptosis
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusInhibition of growth

Future Directions

Further research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Potential studies could focus on:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Mechanistic studies : Identifying specific molecular targets and pathways involved in its action.
  • Structure-activity relationship (SAR) analysis: Modifying the chemical structure to enhance potency and selectivity.

Properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c1-26-16-7-5-15(6-8-16)22-19(23)13-2-11-18(21-12-13)27(24,25)17-9-3-14(20)4-10-17/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZXZTJZSPCNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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